3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide
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Overview
Description
3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide is a complex organic compound that features a benzenesulfonyl group, a hydroxy group, and an oxan-4-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide typically involves multiple steps, starting with the preparation of benzenesulfonyl chloride from benzenesulfonic acid using reagents like phosphorus pentachloride or phosphorus oxychloride . The subsequent steps involve the reaction of benzenesulfonyl chloride with appropriate intermediates to introduce the hydroxy and oxan-4-yl groups under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The benzenesulfonyl group can be reduced to form benzenesulfinic acid derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
Major products formed from these reactions include oxidized derivatives, reduced sulfonyl compounds, and substituted benzenesulfonyl derivatives.
Scientific Research Applications
3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby modulating their activity. The hydroxy group may participate in hydrogen bonding and other interactions that influence the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-3-oxo-1,3-dihydronaphtho[2,3-c]furan-5-yl β-D-galactopyranoside: Shares structural similarities with the oxan-4-yl moiety.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Contains a hydroxy group and a pyran ring, similar to the oxan-4-yl group.
Uniqueness
3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide is unique due to the combination of its benzenesulfonyl, hydroxy, and oxan-4-yl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(benzenesulfonyl)-N-[3-hydroxy-3-(oxan-4-yl)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO5S/c19-16(14-7-11-23-12-8-14)6-10-18-17(20)9-13-24(21,22)15-4-2-1-3-5-15/h1-5,14,16,19H,6-13H2,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHERXNYWNUNMMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(CCNC(=O)CCS(=O)(=O)C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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